O,O,O-Triethyl phosphorothioate chemical properties and structure
O,O,O-Triethyl phosphorothioate chemical properties and structure
An In-Depth Technical Guide to O,O,O-Triethyl phosphorothioate
Abstract
O,O,O-Triethyl phosphorothioate, a prominent member of the organophosphorothioate class, holds significant interest across various scientific disciplines. This technical guide provides a comprehensive examination of its core chemical properties, molecular structure, synthesis, and reactivity. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its analytical characterization, toxicological profile, and industrial applications. We delve into the mechanistic underpinnings of its synthesis, its characteristic thiono-thiolo rearrangement, and its biological activity as a cholinesterase inhibitor. Methodologies for its synthesis and analysis are presented to equip scientific professionals with the foundational knowledge required for its effective and safe utilization.
Introduction and Nomenclature
O,O,O-Triethyl phosphorothioate (CAS No. 126-68-1) is an organophosphorus compound characterized by a central phosphorus(V) atom bonded to three ethoxy groups and a terminal sulfur atom via a thioxo (P=S) double bond.[1][2] This structure distinguishes it from its phosphate analog, triethyl phosphate, and its isomer, O,O,S-triethyl phosphorothioate. The "O,O,O-" prefix explicitly denotes that all three ethyl groups are connected to the phosphorus atom through oxygen atoms. It belongs to the broader class of organophosphorothioates (OPTs), which are widely used as pesticides, industrial additives, and intermediates in chemical synthesis.[1][3] Understanding its distinct chemical identity is crucial for predicting its reactivity, biological activity, and metabolic fate.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
|---|---|
| CAS Number | 126-68-1[1] |
| Molecular Formula | C₆H₁₅O₃PS[1] |
| IUPAC Name | triethoxy(sulfanylidene)-λ⁵-phosphane |
| Synonyms | O,O,O-Triethyl thiophosphate, Triethyl phosphorothionate, (EtO)₃PS[2] |
| InChI Key | QTPJMTACJMLPLL-UHFFFAOYSA-N[4] |
| SMILES | CCOP(=S)(OCC)OCC |
| Molecular Weight | 198.22 g/mol [1] |
Molecular Structure and Properties
The molecular geometry of O,O,O-triethyl phosphorothioate is centered around a tetrahedral phosphorus atom. The P=S bond is a key structural feature, influencing the molecule's electronic properties and reactivity. The replacement of the oxygen atom in the analogous phosphate ester with a sulfur atom (the "thio-effect") alters bond polarization, electrophilicity of the phosphorus center, and steric hindrance, which collectively impact its chemical behavior and biological interactions.[5][6]
Caption: 2D structure of O,O,O-Triethyl phosphorothioate.
Physicochemical Properties
O,O,O-Triethyl phosphorothioate is a colorless liquid with a characteristic odor. Its physical properties are critical for its handling, storage, and application, particularly in industrial settings where it is used as a lubricant additive and hydraulic fluid.[1]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Boiling Point | 214 °C | NIST[7] |
| Flash Point | 75 °C | AccuStandard[8] |
| Molecular Weight | 198.22 g/mol | United States Biological[1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | United States Biological[1] |
| Enthalpy of Vaporization | 87.5 kJ/mol (at 320 K) | NIST[7] |
Synthesis and Purification
The synthesis of O,O,O-triethyl phosphorothioate is most commonly achieved through the sulfurization of a phosphorus(III) precursor, triethyl phosphite. This reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency and high yield.
Underlying Principle: Sulfurization of Phosphites
The conversion of phosphite triesters to phosphorothioate triesters involves the oxidation of the P(III) center to P(V) by an elemental sulfur source. The lone pair of electrons on the phosphorus atom in triethyl phosphite nucleophilically attacks the sulfur atom, leading to the formation of the thermodynamically stable P=S double bond. Various sulfur-transfer reagents can be employed, with elemental sulfur being a common and cost-effective choice.[9][10] The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate mixing.
Caption: General workflow for the synthesis of O,O,O-triethyl phosphorothioate.
Experimental Protocol: Synthesis from Triethyl Phosphite
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Elemental sulfur (S)
-
Toluene (anhydrous)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous toluene. Add triethyl phosphite to the solvent.
-
Sulfur Addition: Add elemental sulfur to the stirred solution in portions. The addition may be exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended). The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (around +68 ppm) indicates completion.[11][12]
-
Workup: Cool the reaction mixture to room temperature. Filter off any unreacted sulfur.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure O,O,O-triethyl phosphorothioate as a colorless liquid.
Reactivity and Mechanistic Insights
Thiono-Thiolo Rearrangement
A characteristic reaction of thionophosphates like O,O,O-triethyl phosphorothioate is the thermally or photochemically induced thiono-thiolo rearrangement (also known as the Pishchimuka rearrangement). In this isomerization, an alkyl group migrates from an oxygen atom to the sulfur atom, yielding the more thermodynamically stable thiolate isomer, O,O,S-triethyl phosphorothioate.[13] This rearrangement is mechanistically significant and has implications for the stability and metabolic pathways of these compounds. The driving force is the formation of the stronger P=O bond at the expense of the weaker P=S bond.
Caption: The thiono-thiolo rearrangement of O,O,O-triethyl phosphorothioate.
Hydrolysis
The hydrolysis of O,O,O-triethyl phosphorothioate is slower compared to its phosphate analog, triethyl phosphate. This reduced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, which makes the phosphorus atom less electrophilic and thus less susceptible to nucleophilic attack by water.[5] The hydrolysis pathway can be influenced by pH and temperature, typically proceeding via an Sₙ2(P) mechanism.[14]
Biological Activity: Cholinesterase Inhibition
The primary mechanism of toxicity for many organophosphorus compounds, including O,O,O-triethyl phosphorothioate, is the inhibition of acetylcholinesterase (AChE).[8] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
Mechanism of Inhibition:
-
Binding: The organophosphorothioate binds to the active site of AChE, mimicking the natural substrate, acetylcholine.
-
Phosphorylation: The phosphorus atom of the inhibitor reacts with a serine hydroxyl group in the enzyme's active site, forming a stable, covalent phosphoryl-serine bond. This process releases one of the ethoxy groups.
-
Inactivation: The resulting phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed with ACh, the phosphorylated enzyme is very slow to hydrolyze, leading to a build-up of acetylcholine in the synapse.[3][15]
-
Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a "cholinergic crisis," characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations and respiratory failure.[16][17]
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for quality control, metabolic studies, and environmental monitoring of O,O,O-triethyl phosphorothioate.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
|---|---|
| ³¹P NMR | A single resonance is expected. The chemical shift for the P=S environment is significantly downfield from the P=O equivalent. Expected δ ≈ +68 ppm (relative to 85% H₃PO₄).[11] |
| ¹H NMR | Two distinct signals are expected: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), showing coupling to each other. |
| ¹³C NMR | Two signals corresponding to the methyl and methylene carbons of the ethoxy groups. |
| Mass Spec (EI) | The molecular ion peak (m/z = 198) should be observable. Characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups are expected.[4] |
| IR Spectroscopy | Characteristic peaks include C-H stretching (~2900-3000 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and a P=S stretching vibration (~650-850 cm⁻¹). |
Analytical Protocol: GC-MS for Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like O,O,O-triethyl phosphorothioate.
Rationale: The volatility and thermal stability of the compound make it well-suited for GC analysis. MS provides high specificity and sensitivity for detection, allowing for quantification even in complex matrices. A similar method has been developed for its analog, triethyl phosphate.[18]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 20 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector: Splitless mode, 250 °C.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 198, 170, 138, 111).
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of O,O,O-triethyl phosphorothioate in a suitable solvent (e.g., ethyl acetate) at concentrations spanning the expected sample range.
-
Sample Preparation: Dilute the sample in the same solvent. If the matrix is complex (e.g., plasma, soil), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to clean up the sample and concentrate the analyte.[19][20]
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Applications and Safety
Industrial and Research Applications
O,O,O-Triethyl phosphorothioate serves multiple roles in industrial and research settings:
-
Intermediate: It is a precursor in the synthesis of other organophosphorus compounds.[1]
-
Industrial Additive: It is used as a plasticizer, a lubricant additive, and an antifoam agent.[1]
-
Pesticide: While less common now due to toxicity concerns, it has been used as an insecticide.[1]
Toxicology and Safety Profile
As a cholinesterase inhibitor, O,O,O-triethyl phosphorothioate is highly toxic.[1]
-
Acute Toxicity: It is classified as toxic by ingestion and fatal if inhaled.[8] It can cause serious eye irritation.
-
Mechanism: The primary toxic effect is the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis.[8][17]
-
Handling Precautions: Due to its high toxicity, it must be handled only by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible.
-
Exposure Treatment: In case of exposure, immediate medical attention is critical. Treatment typically involves the administration of atropine to block the effects of excess acetylcholine and an oxime reactivator like pralidoxime to regenerate the inhibited AChE.[16]
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